3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring This compound is notable for its unique chemical structure, which includes a chlorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and organoboron reagents under mild conditions . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include steps such as chlorination and fluorination, followed by cyclization to form the desired heterocyclic structure .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoromethyl copper for introducing the trifluoromethyl group, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and chlorine atom can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar in structure but with a different ring system.
2-Chloro-6-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern.
4-(Trifluoromethyl)pyridine: Lacks the chlorine atom but shares the trifluoromethyl group.
Uniqueness
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its combination of a pyrazole and pyridine ring, along with the presence of both a chlorine atom and a trifluoromethyl group.
Biological Activity
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol
- CAS Number : 1211518-18-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor in several enzymatic pathways:
- Cyclin-dependent Kinases (CDKs) : Compounds with similar pyrazolo structures have shown inhibitory activity against CDK2 and CDK9, which are critical for cell cycle regulation and proliferation. For instance, derivatives have demonstrated IC50 values as low as 0.36 µM against CDK2 .
- COX Enzymes : The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Selectivity towards COX-2 over COX-1 is desirable for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anti-inflammatory Activity
Recent studies highlight the anti-inflammatory potential of pyrazolo derivatives, including this compound. In vitro assays have shown significant inhibition of COX-2 activity, with some compounds achieving IC50 values in the nanomolar range. For example, a related series of pyrazole compounds displayed COX-2 selectivity indices exceeding 9.0, indicating a strong preference for inhibiting COX-2 over COX-1 .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in oncology. In vitro tests have indicated that pyrazolo derivatives can inhibit cellular proliferation in various cancer cell lines such as HeLa and HCT116, with some compounds showing significant selectivity against specific cancer types .
Case Studies
- Study on Anti-inflammatory Effects : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and found that certain compounds exhibited potent anti-inflammatory effects in carrageenan-induced edema models. The most effective compounds showed minimal side effects on gastric tissues, suggesting a favorable safety profile .
- Investigation of Anticancer Properties : Research involving structure-based drug design has identified derivatives of pyrazolo[4,3-b]pyridine that selectively inhibit cancer cell growth. One such compound demonstrated an IC50 value of 0.36 µM against CDK2 while exhibiting a high selectivity index over CDK9 .
Data Table: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Selectivity Index |
---|---|---|---|
Anti-inflammatory | COX-2 | 0.02 - 0.04 | High |
Anticancer (CDK Inhibition) | CDK2 | 0.36 | 265-fold over CDK9 |
Cellular Proliferation | HeLa Cell Line | Not specified | Not specified |
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-5-4(13-14-6)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
ZJSYXFSMXPPOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
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